1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione 1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione 1-β-D-Arabinofuranosyluracil-2-C-methyl is an impurity of PSI-7977, a prodrug that is metabolized to the active antiviral agent 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate and is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C. Studies have profiled PSI-7977 as a nucleotide inhibitor of hepatitis C virus, exerting selective inhibitory effects towards HCV NS5B polymerase.

Brand Name: Vulcanchem
CAS No.: 114262-49-6
VCID: VC20877033
InChI: InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1
SMILES: CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O
Molecular Formula: C10H14N2O6
Molecular Weight: 258.23 g/mol

1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 114262-49-6

Cat. No.: VC20877033

Molecular Formula: C10H14N2O6

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione - 114262-49-6

Specification

Description 1-β-D-Arabinofuranosyluracil-2-C-methyl is an impurity of PSI-7977, a prodrug that is metabolized to the active antiviral agent 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate and is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C. Studies have profiled PSI-7977 as a nucleotide inhibitor of hepatitis C virus, exerting selective inhibitory effects towards HCV NS5B polymerase.

CAS No. 114262-49-6
Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
IUPAC Name 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1
Standard InChI Key NBKORJKMMVZAOZ-UZRKRJFESA-N
Isomeric SMILES C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O
SMILES CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O
Canonical SMILES CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O

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